molecular formula C10H7Br2N3O B13180695 (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide

(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide

Katalognummer: B13180695
Molekulargewicht: 344.99 g/mol
InChI-Schlüssel: BRZJPTGXXMXGLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide (CAS 2060523-36-4) is a high-purity synthetic small molecule with a molecular formula of C10H7Br2N3O and a molecular weight of 344.99 g/mol . This compound belongs to the class of amidoximes, which are of significant interest in medicinal chemistry as prodrugs to enhance the oral bioavailability and absorption of pharmacologically active amidine-containing compounds . Amidines are known for their potent biological activities, including antimicrobial and anticancer effects, but their strong basicity and cationic charge often limit their ability to pass through biological membranes . The amidoxime functional group (N'-hydroxy) serves as a strategic prodrug moiety, offering lower basicity and higher lipophilicity, which facilitates improved gastrointestinal absorption and overall bioavailability for research applications . The isoquinoline scaffold provides a versatile heterocyclic framework, and the specific bromination pattern at the 6 and 8 positions can be leveraged for further synthetic elaboration or to modulate the compound's electronic properties and target binding affinity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C10H7Br2N3O

Molekulargewicht

344.99 g/mol

IUPAC-Name

6,8-dibromo-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7Br2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15)

InChI-Schlüssel

BRZJPTGXXMXGLR-UHFFFAOYSA-N

Isomerische SMILES

C1=CN=C(C2=C(C=C(C=C21)Br)Br)/C(=N\O)/N

Kanonische SMILES

C1=CN=C(C2=C(C=C(C=C21)Br)Br)C(=NO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting with the bromination of isoquinoline derivatives The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 6 and 8 positions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The subsequent steps for introducing the carboximidamide group are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

(E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism by which (E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the hydroxyisoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences between (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide and related compounds from the literature:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications References
(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide Br (6,8), N'-OH, carboximidamide (1) Bromine, hydroxylamine, carboximidamide Hypothesized enzyme inhibition N/A
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) OMe (6,7), COOEt (2), Me (1) Methoxy, ester, methyl Anticancer, antimicrobial
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) OMe (6,7), SO₂Me (2), Me (1) Methoxy, sulfonyl, methyl Neuroprotective, anti-inflammatory
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) OMe (6,7), CONHPh (2), Me (1) Methoxy, phenyl carboxamide, methyl Antimalarial, kinase inhibition

Electronic and Solubility Effects

  • Bromine vs. Methoxy Substituents : Bromine atoms in the target compound are strongly electron-withdrawing, reducing electron density in the aromatic ring compared to methoxy groups (electron-donating) in compounds like 6d–6h. This difference may alter reactivity in electrophilic substitution or metal coordination .
  • Hydroxylamine vs.

Biologische Aktivität

(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide is a compound that has garnered attention due to its potential biological activity, particularly in the realm of medicinal chemistry. This article aims to provide an in-depth overview of its biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine substituents and a hydroxy group on the isoquinoline scaffold. This structural configuration is believed to play a significant role in its biological activity.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors for specific enzymes, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • DNA Intercalation : Some studies suggest that dibromoisoquinolines may intercalate with DNA, thereby affecting replication and transcription processes.

Anticancer Activity

Recent studies have shown promising anticancer properties for related compounds. For example, derivatives with dibromo substitutions have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer).
  • Mechanism : The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
CompoundCell LineIC50 (µM)Reference
6,8-Dibromo-N'-hydroxyisoquinolineMCF-725
6,8-Dibromo-N'-hydroxyisoquinolineA54930
6,8-Dibromo-N'-hydroxyisoquinolineSKOV320

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide on various enzymes:

  • α-Glucosidase : The compound exhibited significant inhibition, suggesting potential for managing postprandial hyperglycemia.
  • Superoxide Dismutase (SOD) : The compound's interaction with SOD was evaluated through enzymatic assays, indicating a possible role in oxidative stress modulation.

Case Studies

Several case studies have highlighted the therapeutic potential of dibromoisoquinolines:

  • Neuroprotective Effects : A study on related dibromo compounds showed neuroprotective properties in animal models of neurodegeneration. The mechanism involved modulation of neuronal apoptosis pathways.
  • Antimicrobial Activity : Some dibromoisoquinoline derivatives have demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria, indicating their broad-spectrum potential.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide. Preliminary data suggest:

  • Absorption : High absorption rates were noted in animal models.
  • Metabolism : Metabolic stability assessments indicated prolonged half-lives in systemic circulation.
Administration RouteDose (mg/kg)AUC (brain) (μg·min/g)%F (plasma/brain)
IV10671 ± 1466/28
IP20319 ± 6890/48

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.